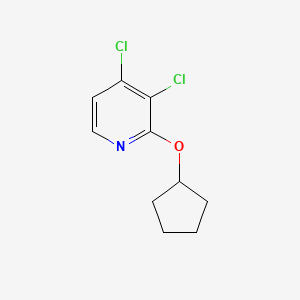

3,4-Dichloro-2-(cyclopentyloxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2-cyclopentyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-5-6-13-10(9(8)12)14-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBBYCTZQIYUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Structure Activity Relationship Sar Profiling of 3,4 Dichloro 2 Cyclopentyloxy Pyridine Derivatives

Influence of Halogenation Patterns on the Pyridine (B92270) Ring

The number, type, and position of halogen atoms on the pyridine ring are critical determinants of molecular activity. Halogenation modifies the electronic landscape of the ring and introduces new potential for non-covalent interactions. nih.govnih.gov

The position of the chlorine atoms is crucial. For instance, in studies of dichloropyridine-based P2X7 receptor antagonists, the 3,5-disubstitution pattern was found to be critical for antagonistic activity. nih.gov While not the 3,4-pattern, this highlights the principle of positional importance. The arrangement of chlorine atoms determines the molecule's electrostatic potential surface and the directionality of potential halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a biological target. nih.govacs.org The strength and geometry of these interactions are highly dependent on the position of the halogen on the aromatic ring. nih.gov The 3,4-dichloro arrangement creates a specific electronic and steric profile that will be uniquely recognized by a complementary binding pocket.

Theoretical studies on the interaction between pyridine derivatives and atomic chlorine confirm that a N···Cl bond can form, and the strength of this interaction is related to the pyridine's basicity, which is modulated by substituents like other halogens. researchgate.net The introduction of a chlorine atom can increase a molecule's lipophilicity, which may enhance its ability to partition into the lipophilic domains of a protein or a cell membrane. nih.gov

| Steric Profile | Introduces bulk at the 3 and 4 positions. | Influences the required shape and size of the binding site for optimal fit. |

Replacing chlorine with other halogens (fluorine, bromine, iodine) can significantly alter the activity profile of the parent compound. These alterations stem from the differing properties of the halogen atoms, as detailed in the table below.

Table 2: Comparison of Halogen Substituent Properties and Their Potential Impact

| Halogen | Electronegativity | Van der Waals Radius (Å) | Polarizability | Halogen Bond Strength | Potential Impact on Activity |

|---|---|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | Low | Weak | Often used to block metabolism or make minor electronic changes; weak halogen bond donor. |

| Chlorine (Cl) | 3.16 | 1.75 | Moderate | Moderate | Provides a balance of size, lipophilicity, and halogen bonding capability. nih.govnih.gov |

| Bromine (Br) | 2.96 | 1.85 | High | Strong | Stronger halogen bond donor than chlorine; increases size and lipophilicity. acs.org |

| Iodine (I) | 2.66 | 1.98 | Very High | Strongest | The most potent halogen bond donor; significantly increases steric bulk and lipophilicity. acs.orgacs.org |

The strength of a halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov Studies on perfluorohaloarenes have demonstrated that iodinated compounds form more stable halogen-bonded complexes compared to their chlorinated and brominated counterparts. acs.org Similarly, research on organoruthenium complexes showed that changing from a dichloro to a diiodo substitution pattern on a quinoline (B57606) ligand produced significant changes in spectroscopic properties and biological activity. acs.org Therefore, substituting the chlorine atoms in 3,4-dichloro-2-(cyclopentyloxy)pyridine with bromine or iodine would be expected to enhance halogen bonding interactions but would also increase the molecule's size, which could introduce unfavorable steric clashes within a constrained binding site. Conversely, substitution with fluorine would likely diminish activity if halogen bonding is a key interaction.

Contribution of the Cyclopentyloxy Group to Ligand-Target Recognition

The 2-(cyclopentyloxy) group is another key contributor to the SAR profile, providing both bulk and a crucial point for hydrophobic interactions.

The cyclopentyloxy group influences ligand-target recognition through a combination of steric and electronic effects. rsc.orgrsc.org

Steric Effects : The cyclopentyl ring is a bulky, three-dimensional structure. Its size and conformationally restricted shape influence how the entire molecule fits into a biological target's binding site. It can act as a "steric anchor," occupying a specific pocket and orienting the dichloropyridine core for optimal interaction with other parts of the target. The replacement of smaller or larger cycloalkyl groups (e.g., cyclobutoxy or cyclohexyloxy) would systematically alter this steric fit, likely leading to significant changes in binding affinity.

Hydrophobic interactions are a primary driving force in drug-target binding. nih.gov The nonpolar cyclopentyl portion of the cyclopentyloxy group is ideally suited to engage in such interactions. When the ligand binds to a protein, this hydrophobic group can occupy a corresponding hydrophobic pocket, displacing ordered water molecules from both the ligand and the protein surface. nih.gov This displacement increases the entropy of the system, providing a favorable thermodynamic contribution to the free energy of binding. nih.gov

Studies on various receptor ligands have consistently shown that hydrophobic interactions play a major role in stabilizing the ligand within the binding interface. nih.gov For lipid receptors, hydrophobic ligands often access the binding site directly from the lipid bilayer, and their aliphatic or cyclic moieties are stabilized by hydrophobic residues within the receptor. nih.gov In the context of P2X7 antagonists, it was found that the presence of hydrophobic polycycloalkyl groups was important for optimizing antagonistic activity, underscoring the significance of this type of interaction. nih.gov

SAR Studies in Receptor Antagonism and Enzyme Inhibition Contexts

The principles of SAR are applied to optimize compounds for specific biological functions, such as receptor antagonism or enzyme inhibition. nih.govresearchgate.net For dichloropyridine derivatives, SAR studies have been particularly fruitful in the discovery of receptor antagonists.

A key example is the development of novel P2X7 receptor antagonists from a 3,5-dichloropyridine (B137275) scaffold. nih.gov In this research, a library screening identified a dichloropyridine-based compound as a starting point. Subsequent SAR studies revealed several critical features:

Dichloropyridine Skeleton : The 3,5-disubstituted chlorides on the pyridine ring were found to be essential for P2X7 antagonistic activity. Moving or removing these halogens would likely abolish the desired effect.

Hydrophobic Group : The activity was optimized by introducing hydrophobic polycycloalkyl groups at another position on the molecule. This directly corresponds to the role of the cyclopentyloxy group in the title compound, suggesting its importance in anchoring the molecule in a hydrophobic sub-pocket of a target.

Linker Moiety : A specific hydrazide linker was also found to be critical, demonstrating that the entire molecular architecture must be considered.

This study led to the development of highly potent antagonists with IC₅₀ values in the low nanomolar range, which also effectively blocked downstream inflammatory signaling. nih.gov This provides a clear blueprint for how the structural elements of a molecule like 3,4-Dichloro-2-(cyclopentyloxy)pyridine could contribute to potent and specific receptor antagonism. Similar SAR approaches are used to discover and refine enzyme inhibitors, where substituents are systematically modified to maximize interactions with an enzyme's active site. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3,4-Dichloro-2-(cyclopentyloxy)pyridine |

| Fluorine |

| Chlorine |

| Bromine |

General Structure-Activity Relationships of Pyridine Derivatives as Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The development of TRPV1 antagonists is a key area of research for pain management. mdpi.comnih.gov The general pharmacophore for TRPV1 antagonists often consists of three key regions: an A-region, a B-region (linker), and a C-region. Pyridine rings are frequently incorporated into these regions. For instance, studies on 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have shown that a trifluoromethyl-substituted pyridine ring in the C-region is crucial for potent antagonism. nih.govnih.gov Modifications at the 2-position of this pyridine C-region with various thio- and oxy- groups have been explored to optimize potency and pharmacokinetic properties. nih.gov The docking of these compounds into TRPV1 homology models suggests that the pyridine nitrogen can form important interactions, and the substituents on the ring can occupy specific hydrophobic pockets within the receptor. nih.gov A rational design approach, leveraging high-resolution cryo-electron microscopy structures of TRPV1, is critical for developing new antagonists. mdpi.comnih.gov

General SAR in the Design of SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 Mpro is a primary target for antiviral drug development against COVID-19. nih.govscispace.com The active site of Mpro has several well-defined pockets (S1', S1, S2, S4). The design of inhibitors often involves creating structures that can effectively occupy these pockets and interact with key residues like Cys145 and His41. Pyridine-containing compounds have been investigated as potential Mpro inhibitors. nih.govnih.gov For example, some studies have shown that a pyridine ring can be placed in the P1' position of the inhibitor. nih.gov The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, and the ring itself can form hydrophobic or pi-stacking interactions. Rational design often involves computational methods like molecular docking to predict how different pyridine derivatives might bind to the Mpro active site. nih.gov

Rational Design Principles for Pyridine-Based Bioactive Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry due to its favorable properties. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and improves aqueous solubility compared to its benzene (B151609) analogue. The pyridine core is relatively stable to metabolism and can be readily functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Rational drug design for pyridine-based compounds involves several key principles:

Structure-Based Design: Utilizing 3D structures of target proteins (from X-ray crystallography or cryo-EM) to design molecules that fit precisely into the binding site. This allows for the optimization of interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. mdpi.comnih.gov

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. For pyridine derivatives, this would involve defining the optimal position of the nitrogen atom and various substituents relative to other parts of the molecule.

Scaffold Hopping: Replacing a known core structure with a different one, like a pyridine ring, while maintaining the key binding interactions. This can lead to novel chemical series with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For pyridine derivatives, QSAR can help predict the activity of new analogues based on physicochemical properties like lipophilicity, electronic effects, and steric parameters of the substituents.

V. Computational and Theoretical Studies of 3,4 Dichloro 2 Cyclopentyloxy Pyridine Systems

Quantum Chemical Characterization of Electronic Structure and Properties

Quantum chemical methods are fundamental to describing the electron distribution and energy levels of a molecule, which in turn dictate its structure, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. electrochemsci.org For 3,4-Dichloro-2-(cyclopentyloxy)pyridine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), can predict key structural parameters. ias.ac.in These calculations reveal how the substituents—two chlorine atoms and a cyclopentyloxy group—influence the planarity and bond lengths of the pyridine (B92270) ring. rsc.org

The electron-withdrawing inductive effects of the chlorine atoms at positions 3 and 4, combined with the electron-donating character of the oxygen in the cyclopentyloxy group at position 2, create a complex electronic environment. rsc.orgresearchgate.net DFT calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge, which are crucial for understanding intermolecular interactions. ijcce.ac.ir Furthermore, by calculating the energies of different conformers, particularly related to the orientation of the flexible cyclopentyloxy group, DFT can delineate the molecule's potential energy landscape and identify the most stable geometric configurations. nih.gov

Table 1: Predicted Geometric Parameters for Substituted Pyridines using DFT This table presents representative data for substituted pyridines, illustrating typical parameters that would be calculated for 3,4-Dichloro-2-(cyclopentyloxy)pyridine.

| Parameter | Typical Calculated Value | Influence of Substituents |

| C2=N Bond Length | ~1.35 Å | Modified by the electronic push-pull between the alkoxy group and ring nitrogen. acs.org |

| C-Cl Bond Length | ~1.74 Å | Standard length for chlorine on an aromatic ring. |

| C-O-C Angle (ether) | ~118° | Subject to steric hindrance from the pyridine and cyclopentyl rings. |

| Pyridine Ring Dihedral | < 2° | Ring remains largely planar, with minor puckering due to bulky substituents. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict spectroscopic properties, such as UV-Visible absorption spectra. nih.govacs.org For 3,4-Dichloro-2-(cyclopentyloxy)pyridine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, typically π→π* and n→π* transitions characteristic of heterocyclic aromatic compounds. ijcce.ac.irresearchgate.net

The accuracy of TD-DFT predictions can depend heavily on the choice of functional, with hybrid functionals like B3LYP, PBE0, or range-separated functionals like CAM-B3LYP often employed to provide a good balance between accuracy and computational cost. acs.orgresearchgate.net These theoretical spectra are invaluable for interpreting experimental results and understanding how the electronic structure is perturbed upon absorption of light. aps.org

Table 2: Illustrative TD-DFT Predicted Electronic Transitions This table shows typical electronic transition data for substituted pyridines as would be predicted for 3,4-Dichloro-2-(cyclopentyloxy)pyridine.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | ~290 nm | > 0.1 | HOMO → LUMO (π→π) |

| S0 → S2 | ~265 nm | > 0.05 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | ~240 nm | < 0.01 | n→π* (lone pair on N/O) |

Molecular Modeling and Simulation of Ligand-Target Interactions

To explore the potential of 3,4-Dichloro-2-(cyclopentyloxy)pyridine as a biologically active agent, such as a kinase inhibitor, molecular modeling techniques are employed to simulate its interaction with protein targets. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. youtube.com For 3,4-Dichloro-2-(cyclopentyloxy)pyridine, docking studies would place the molecule into the ATP-binding site of a target kinase. nih.gov The algorithm samples numerous poses and scores them based on a force field, predicting the most stable binding mode.

Key interactions often predicted for pyridine derivatives include:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor with backbone amide protons in the hinge region of a kinase. acs.org

Hydrophobic Interactions: The dichlorinated phenyl ring and the cyclopentyl group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Halogen Bonding: The chlorine atoms may form stabilizing halogen bonds with backbone carbonyl oxygens or other electron-rich residues. acs.org

These predictions provide a structural hypothesis for the ligand's mechanism of action and can guide the design of more potent analogues. nih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. mdpi.com

For the 3,4-Dichloro-2-(cyclopentyloxy)pyridine-protein complex, an MD simulation can:

Confirm the stability of the binding pose predicted by docking. nih.gov

Analyze the role of water molecules in mediating ligand-protein interactions. acs.org

Reveal conformational changes in the protein or ligand upon binding. nih.gov

Allow for the calculation of binding free energies using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), which can offer a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov

MD simulations provide deeper insight into the specific and dynamic interactions that stabilize the ligand in the active site. rsc.org

Theoretical Prediction of Reactivity Descriptors for Substituted Pyridineselectrochemsci.org

DFT calculations can also be used to compute a range of quantum chemical parameters that act as descriptors for the chemical reactivity of a molecule. ias.ac.in For substituted pyridines like 3,4-Dichloro-2-(cyclopentyloxy)pyridine, these descriptors help predict its stability and reaction tendencies. researchgate.net

Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. electrochemsci.org

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a larger gap suggests lower reactivity. ijcce.ac.ir

Global Hardness (η) and Softness (σ): Hardness (η ≈ ΔE/2) measures resistance to change in electron distribution, while softness is the inverse of hardness. Softer molecules are generally more reactive. electrochemsci.org

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. ias.ac.in

These theoretical descriptors are valuable for understanding the molecule's intrinsic reactivity, such as its susceptibility to nucleophilic or electrophilic attack, and for comparing the reactivity across a series of related compounds. mdpi.comnih.gov

Application of Computational Methods in Accelerating Lead Optimization for Pyridine-Based Compounds

Lead optimization is a critical and resource-intensive phase in drug discovery, where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to produce a clinical candidate. ucl.ac.uk Computational chemistry offers a suite of tools that significantly accelerate this process for pyridine-based compounds like 3,4-Dichloro-2-(cyclopentyloxy)pyridine. neuroquantology.comsteeronresearch.com These methods allow for the rapid assessment of numerous structural modifications in silico, prioritizing the synthesis of only the most promising analogues.

The pyridine scaffold is a common feature in many approved drugs and is a focal point for medicinal chemists due to its versatile biological activities. nih.gov Computational approaches are particularly valuable in navigating the vast chemical space of possible pyridine derivatives. arabjchem.org Key computational techniques employed in the lead optimization of pyridine-containing compounds include quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations. neuroquantology.comnih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov For a series of pyridine analogues, QSAR can predict the activity of unsynthesized compounds based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For a hypothetical lead optimization study starting with 3,4-Dichloro-2-(cyclopentyloxy)pyridine, a QSAR model could be developed by synthesizing a small library of analogues with variations at the chloro and cyclopentyloxy positions and measuring their biological activity against a specific target.

Illustrative QSAR Data for Pyridine Analogues

| Compound ID | R1 Substituent | R2 Substituent | LogP | Molecular Weight | Predicted IC₅₀ (µM) |

| Lead-01 | Cl | Cyclopentyloxy | 3.5 | 234.1 | 5.2 |

| Analogue-01 | F | Cyclopentyloxy | 3.1 | 218.6 | 7.8 |

| Analogue-02 | Br | Cyclopentyloxy | 3.8 | 278.5 | 4.1 |

| Analogue-03 | Cl | Cyclohexyloxy | 4.0 | 248.1 | 3.9 |

| Analogue-04 | Cl | Isopropoxy | 2.9 | 206.1 | 9.5 |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org This technique is instrumental in understanding the binding mode of pyridine derivatives and in designing modifications that enhance binding affinity. researchgate.net For 3,4-Dichloro-2-(cyclopentyloxy)pyridine, docking studies could reveal key interactions between the pyridine nitrogen, the chlorine atoms, and the cyclopentyloxy group with the amino acid residues of a target protein. researchgate.net The insights gained can guide the rational design of new analogues with improved interactions.

Hypothetical Docking Scores and Key Interactions

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 3,4-Dichloro-2-(cyclopentyloxy)pyridine | Kinase X | -8.5 | Lys72, Glu91, Leu144 |

| Analogue-A (with 4-fluoro substitution) | Kinase X | -8.9 | Lys72, Glu91, Asp165 |

| Analogue-B (with cyclopentyl replaced by tetrahydrofuran) | Kinase X | -8.2 | Lys72, Leu144, Thr163 |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose and the role of solvent molecules. steeronresearch.comnih.gov For a pyridine-based inhibitor, an MD simulation can assess the conformational flexibility of the cyclopentyloxy group within the binding pocket and identify stable water networks that could be displaced to improve affinity. ucl.ac.uk These simulations help in refining the structural modifications suggested by docking studies, leading to compounds with optimized residence times at the target. acs.org

The integration of these computational methods creates a powerful workflow for lead optimization. bioscipublisher.com Starting with a hit compound like 3,4-Dichloro-2-(cyclopentyloxy)pyridine, QSAR can guide the initial selection of substituents, molecular docking can rationalize and predict binding modes, and MD simulations can validate the stability of the proposed interactions. This iterative cycle of in silico design and experimental validation significantly reduces the time and resources required to develop potent and selective drug candidates. nih.gov

Vi. Chemical Transformations and Derivatization Strategies for 3,4 Dichloro 2 Cyclopentyloxy Pyridine

Chemical Modifications of the Cyclopentyloxy Moiety

Direct and selective chemical modification of the cyclopentyloxy moiety presents a significant synthetic challenge due to the relative inertness of the aliphatic C(sp³)–H bonds. General methods for the functionalization of such saturated carbocycles often lack selectivity and can be difficult to control.

However, modern synthetic methodologies offer potential pathways for these transformations. For instance, dual catalytic systems combining light-driven hydrogen atom transfer (HAT) with nickel catalysis have been developed for the direct arylation of strong, neutral C(sp³)–H bonds. princeton.edunih.gov This approach allows for the generation of carbon-centered radicals from aliphatic frameworks, which can then participate in cross-coupling reactions with aryl bromides. princeton.edu While not specifically documented for 3,4-dichloro-2-(cyclopentyloxy)pyridine, this technology represents a potential route for introducing aryl groups onto the cyclopentyl ring. princeton.edunih.gov

Table 1: Potential Strategies for Cyclopentyloxy Moiety Modification

| Transformation | Potential Method | Description |

|---|---|---|

| Arylation | Dual Photoredox/Nickel Catalysis | Utilizes a hydrogen atom transfer (HAT) photocatalyst to generate an alkyl radical on the cyclopentyl ring, which is then coupled with an aryl halide via a nickel catalyst. princeton.edunih.gov |

| Halogenation | Radical Halogenation | Involves the use of reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light, AIBN). This method typically suffers from low regioselectivity on a symmetrical ring like cyclopentane. |

| Oxidation | Strong Oxidizing Agents | Reagents such as potassium permanganate (B83412) or chromic acid could potentially oxidize C-H bonds to alcohols or ketones, but would likely lead to over-oxidation and cleavage of the pyridine (B92270) ring under harsh conditions. |

**6.2. Derivatization at the Dichloropyridine Core

The dichloropyridine core is the primary site for derivatization, offering two distinct avenues for functionalization: reaction at the unsubstituted C-H positions and substitution of the chloro groups via cross-coupling reactions.

The pyridine ring possesses two unsubstituted carbon atoms at the C-5 and C-6 positions. The inherent electronic properties of the pyridine ring make direct C-H functionalization challenging, particularly at the meta-position (C-5). researchgate.netnih.gov However, advanced synthetic strategies have been developed to achieve regioselective functionalization. nih.govnih.gov

Directed ortho-metalation (DoM) is a powerful technique, but it typically requires a directing group at a specific position to guide the metalation. For functionalization at the C-5 position, a directing group would ideally be placed at C-4 or C-6. In the absence of such a group, achieving selectivity can be difficult. Recent advances have focused on transition-metal-catalyzed C-H functionalization, which can provide alternative regioselectivity. researchgate.netbeilstein-journals.org For example, iridium-catalyzed C-H borylation can be used to install a boronic ester at various positions on a pyridine ring, which can then be used in subsequent cross-coupling reactions. worktribe.com

The two chlorine atoms at the C-3 and C-4 positions are excellent handles for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms can potentially allow for selective or sequential functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the chloropyridine with boronic acids or their esters. Nickel-based catalyst systems have also been developed for the selective monoarylation of dichloropyridines, with the choice of ligand and solvent being crucial for controlling the selectivity between mono- and diarylated products. nih.gov For instance, using diphenylmethylphosphine (PPh₂Me) as a ligand in acetonitrile (B52724) has been shown to be effective for selective monoarylation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the chloro-positions. This is a key step in the synthesis of many biologically active nitrogen-containing heterocycles. worktribe.comrsc.org

Table 2: Representative Cross-Coupling Reactions on Dichloropyridine Scaffolds

| Reaction Type | Catalyst/Ligand | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | [Ni(cod)₂]/PPh₂Me | (Hetero)aryl boronic acids | Mono- or diarylated pyridines | nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amines, Amides | Aminopyridines | worktribe.com |

| Negishi Coupling | Pd(dba)₂/SPhos | Organozinc reagents | Alkyl- or Aryl-substituted pyridines | worktribe.com |

| Sonogashira | Pd(OAc)₂/DPEphos | Terminal alkynes | Alkynylpyridines | beilstein-journals.org |

Synthesis of Polycyclic and Fused-Ring Systems Incorporating the 3,4-Dichloropyridine (B130718) Motif

The 3,4-disubstituted pattern of the starting material is ideally suited for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry.

The condensation of a hydrazine (B178648) or a primary amine with the adjacent functional groups at C-3 and C-4 can lead to the formation of a five-membered heterocyclic ring fused to the pyridine core.

Pyrazolo[3,4-c]pyridines: The reaction of 3,4-dichloropyridine derivatives with hydrazine hydrate (B1144303) is a common and effective method for constructing the pyrazolo[3,4-c]pyridine skeleton. worktribe.comresearchgate.netresearchgate.net This transformation proceeds via a tandem nucleophilic aromatic substitution (SₙAr) mechanism, where the hydrazine first displaces one chloro group and the resulting intermediate undergoes intramolecular cyclization by displacing the second chloro group. These scaffolds can be further functionalized at multiple positions. worktribe.comrsc.org

Pyrrolo[3,4-c]pyridines: The synthesis of the pyrrolo[3,4-c]pyridine system can be achieved through various strategies. One approach involves a multi-step sequence starting from a suitable pyridine precursor, followed by cyclization to form the pyrrole (B145914) ring. google.com For example, a 4-chloro-pyrrolo-pyridine has been synthesized from 2-aminopyridine (B139424) through a four-step sequence involving condensation, cyclization, oxidation, and chlorination. google.com Another powerful method is the Ugi-Zhu three-component reaction followed by a cascade process to build the polysubstituted pyrrolo[3,4-b]pyridin-5-one core. nih.gov

Beyond the synthesis of five-membered fused rings, the dichloropyridine core can potentially undergo other types of annulation and ring-modification reactions.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com While pyridines themselves can act as dienes or dienophiles, particularly in inverse-electron-demand Diels-Alder reactions, the electron-deficient nature of the 3,4-dichloropyridine ring might favor its use as a dienophile component in reactions with electron-rich dienes. rsc.org Such cycloadditions could lead to complex polycyclic nitrogen-containing frameworks.

Ring Expansion and Contraction: Although less common for this specific scaffold, ring expansion and contraction reactions are known for other heterocyclic systems. For example, some pyridinium (B92312) salts can undergo photo-promoted ring contraction to form cyclopentene (B43876) derivatives, while other heterocycles can be induced to expand. rsc.orgnih.govosaka-u.ac.jp Ring expansion of chloromethyl-substituted pyrimidines to 1,3-diazepin-2-ones has been reported, suggesting that under specific conditions, manipulation of the pyridine ring itself could be envisioned. rsc.org

Generation of Intermediate Compounds for Complex Molecule Synthesis

The strategic functionalization of the 3,4-dichloro-2-(cyclopentyloxy)pyridine core is pivotal for the construction of more elaborate molecules, particularly those with applications in medicinal chemistry. The chlorine substituents at the C3 and C4 positions, along with the cyclopentyloxy group at C2, offer a platform for a variety of chemical transformations to generate key intermediate compounds. A significant strategy involves the reaction of 3,4-dichloro-2-(cyclopentyloxy)pyridine with hydrazine to form a pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocyclic system is a common structural motif in molecules designed as kinase inhibitors. mdpi.comorganic-chemistry.orgnih.govnih.gov

The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclocondensation of a substituted pyridine with a hydrazine derivative. In the case of 3,4-dichloro-2-(cyclopentyloxy)pyridine, the reaction with hydrazine hydrate leads to the formation of a 4-chloro-2-(cyclopentyloxy)-1H-pyrazolo[3,4-b]pyridine intermediate. This transformation proceeds via a nucleophilic substitution of the chlorine atom at the C2 position by hydrazine, followed by an intramolecular cyclization. This intermediate is primed for further diversification. For instance, the remaining chlorine atom at the C4 position can be displaced by various nucleophiles, and the pyrazole (B372694) nitrogen can be functionalized, allowing for the synthesis of a diverse library of compounds for biological screening.

The general transformation is illustrated in the scheme below:

Scheme 1: Synthesis of Pyrazolo[3,4-b]pyridine Intermediate

This resulting intermediate is a valuable building block for the synthesis of complex molecules, including potent inhibitors of various protein kinases. The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in this area of drug discovery. mdpi.comnih.gov

The table below details the key reactant and the resulting intermediate compound.

| Reactant | Intermediate Product | Transformation |

|---|---|---|

| 3,4-Dichloro-2-(cyclopentyloxy)pyridine | 4-Chloro-2-(cyclopentyloxy)-1H-pyrazolo[3,4-b]pyridine | Cyclocondensation with hydrazine |

Further derivatization of the 4-chloro-2-(cyclopentyloxy)-1H-pyrazolo[3,4-b]pyridine intermediate can lead to a wide array of substituted pyrazolo[3,4-b]pyridines. These subsequent reactions, such as nucleophilic aromatic substitution at the C4 position and N-alkylation or N-arylation of the pyrazole ring, are crucial for tuning the biological activity of the final compounds. The versatility of this intermediate makes it a cornerstone in the synthesis of complex, biologically active molecules.

Vii. Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 3,4 Dichloro 2 Cyclopentyloxy Pyridine

Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "3,4-Dichloro-2-(cyclopentyloxy)pyridine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-phenylpyridine, shows characteristic signals for the pyridine (B92270) and phenyl protons. rsc.org For "3,4-Dichloro-2-(cyclopentyloxy)pyridine," one would expect to observe distinct signals for the protons on the pyridine ring and the cyclopentyl group. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating cyclopentyloxy group. The protons of the cyclopentyl group would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. In the case of "3,4-Dichloro-2-(cyclopentyloxy)pyridine," distinct signals would be expected for the five carbons of the pyridine ring and the carbons of the cyclopentyl group. The chemical shifts of the pyridine carbons are particularly informative, with the carbon atom bonded to the oxygen of the cyclopentyloxy group appearing at a characteristic downfield position. The positions of the chlorinated carbons would also be significantly shifted. For comparison, the ¹³C NMR spectrum of pyridine itself shows signals at specific chemical shifts for its carbon atoms. chemicalbook.com The substitution pattern on the pyridine ring in "3,4-Dichloro-2-(cyclopentyloxy)pyridine" would lead to a unique set of chemical shifts, allowing for unambiguous assignment of each carbon atom. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish the connectivity between protons and carbons, further confirming the structure. rsc.org

Interactive Data Table: Predicted NMR Data for 3,4-Dichloro-2-(cyclopentyloxy)pyridine

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyridine H-5 | 7.50-7.70 | d | J = 5-6 |

| Pyridine H-6 | 8.00-8.20 | d | J = 5-6 |

| Cyclopentyloxy CH | 5.30-5.50 | m | - |

| Cyclopentyloxy CH₂ | 1.60-2.00 | m | - |

| Pyridine C-2 | 160-165 | s | - |

| Pyridine C-3 | 120-125 | s | - |

| Pyridine C-4 | 140-145 | s | - |

| Pyridine C-5 | 115-120 | d | - |

| Pyridine C-6 | 145-150 | d | - |

| Cyclopentyloxy C-1 | 80-85 | d | - |

| Cyclopentyloxy C-2/5 | 30-35 | t | - |

| Cyclopentyloxy C-3/4 | 20-25 | t | - |

Note: This table presents predicted data based on typical chemical shift ranges for similar structures and is for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "3,4-Dichloro-2-(cyclopentyloxy)pyridine," high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, providing a clear signature for the compound. The relative abundances of the [M]+, [M+2]+, and [M+4]+ peaks, corresponding to the presence of ³⁵Cl₂ and ³⁷Cl isotopes, can be calculated and compared with the experimental data to verify the number of chlorine atoms in the molecule. uni.lu

Furthermore, MS techniques, often coupled with chromatography, are essential for assessing the purity of a sample of "3,4-Dichloro-2-(cyclopentyloxy)pyridine." The presence of impurities would be indicated by additional peaks in the mass spectrum.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Interactive Data Table: Hypothetical Crystallographic Data for 3,4-Dichloro-2-(cyclopentyloxy)pyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic data would be obtained from experimental analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "3,4-Dichloro-2-(cyclopentyloxy)pyridine" would display absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions would include the C-Cl stretching vibrations, typically found in the fingerprint region of the spectrum. uantwerpen.be The C-O-C stretching of the ether linkage and the C-H stretching and bending vibrations of the cyclopentyl group would also be prominent. The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The pyridine ring breathing modes are often strong in the Raman spectrum and can be sensitive to substitution patterns. nih.govresearchgate.net The C-Cl stretching vibrations are also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of "3,4-Dichloro-2-(cyclopentyloxy)pyridine" can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "3,4-Dichloro-2-(cyclopentyloxy)pyridine" would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the dichloropyridine chromophore. researchgate.net The position and intensity of these bands are influenced by the substituents on the pyridine ring. The presence of the chlorine atoms and the cyclopentyloxy group would cause shifts in the absorption maxima compared to unsubstituted pyridine. researchgate.net This technique is useful for confirming the presence of the conjugated system and studying its electronic properties.

Chromatography-Mass Spectrometry Coupled Techniques for Mixture Analysis

Coupled chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the analysis of complex mixtures. In the context of research on "3,4-Dichloro-2-(cyclopentyloxy)pyridine," these techniques would be invaluable for monitoring the progress of its synthesis, identifying byproducts, and assessing the purity of the final product. The chromatographic component separates the mixture into its individual components, and the mass spectrometer provides mass and structural information for each component, allowing for their identification.

Viii. Research Applications of 3,4 Dichloro 2 Cyclopentyloxy Pyridine in Chemical Biology

Utility as a Core Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) relies on identifying small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The pyridine (B92270) ring is considered a "privileged structure" in medicinal chemistry, as it is a common motif in numerous approved drugs and natural products. nih.govresearchgate.netnih.govrsc.orgmdpi.comrsc.orgnih.gov The incorporation of a pyridine nucleus can enhance the solubility, bioavailability, and metabolic stability of a molecule. researchgate.netnih.govnih.govajrconline.org

3,4-Dichloro-2-(cyclopentyloxy)pyridine embodies key features of a valuable FBDD fragment.

Structural Simplicity and Diversity: The molecule combines a dichlorinated aromatic heterocycle with a non-aromatic carbocycle, providing distinct points for interaction with a protein target. The two chlorine atoms and the ether linkage offer vectors for chemical elaboration, allowing chemists to systematically explore the chemical space around the initial fragment hit.

Favorable Physicochemical Properties: Pyridine-based scaffolds are known to improve drug-like properties. nih.gov The polarity of the pyridine nitrogen can enhance solubility, a crucial factor for fragment screening and subsequent development. researchgate.netnih.gov

Prevalence in Bioactive Molecules: The dichloropyridine motif is a key component of several potent enzyme inhibitors, validating its utility as a starting point for drug design. nih.govencyclopedia.pub This pre-validation increases the likelihood that fragments containing this scaffold will show activity against a range of biological targets.

The use of such privileged fragments in the design of compound libraries is a strategic approach to increase the probability of finding hits for various disease targets. nih.govmdpi.comnih.gov

Contribution to the Development of Chemical Probes for Receptor/Enzyme Studies

Chemical probes are essential tools for elucidating the function of proteins and validating them as therapeutic targets. The 3,4-dichloro-2-(cyclopentyloxy)pyridine scaffold serves as a foundational structure for developing such probes, particularly for enzymes where specific hydrophobic and hydrogen-bonding interactions are critical for inhibition.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org Inhibiting PDE4 elevates intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines. nih.govjcadonline.com The 3,4-dichloro-2-(cyclopentyloxy)pyridine structure combines two key pharmacophoric elements found in potent PDE4 inhibitors.

The dichloropyridine ring is a critical fragment for high-potency PDE4 inhibition. nih.govencyclopedia.pub This is exemplified by the approved drug Roflumilast , a selective PDE4 inhibitor used for treating severe COPD, which features a 3,5-dichloropyridine (B137275) ring. encyclopedia.pubnih.govnih.gov The chlorine atoms are believed to form key interactions within the enzyme's active site. Similarly, the experimental inhibitor SCH 351591 incorporates a 3,5-dichloropyridine N-oxide moiety and shows potent PDE4 inhibition. nih.govencyclopedia.pub

The cyclopentyloxy group is also a recognized feature in other well-studied PDE4 inhibitors. The archetypal PDE4 inhibitor, Rolipram , contains a cyclopentyloxy group that occupies a hydrophobic pocket (Q2) in the enzyme's active site, contributing to its binding affinity. nih.gov

The combination of these two motifs in 3,4-dichloro-2-(cyclopentyloxy)pyridine makes it an ideal scaffold for designing and studying new selective PDE4 inhibitors. By serving as the core structure, it allows researchers to investigate how modifications to other parts of the molecule affect selectivity for different PDE4 isoforms (PDE4A, B, C, and D), which is crucial for minimizing side effects like emesis associated with first-generation inhibitors. nih.govnih.gov

Table 1: Activity of Related Pyridine-Based PDE4 Inhibitors

| Compound | Target | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|---|

| Roflumilast | PDE4 | 0.8 | 3,5-Dichloropyridine |

| Rolipram | PDE4 | - | Cyclopentyloxy |

| SCH 351591 | PDE4 | 58 | 3,5-Dichloropyridine N-oxide |

| Crisaborole | PDE4 | 490 | Benzoxaborole |

| Apremilast | PDE4 | 74 | Phthalimide |

This table presents data for compounds structurally related to 3,4-Dichloro-2-(cyclopentyloxy)pyridine to illustrate the importance of its constituent fragments in PDE4 inhibition.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain perception, activated by stimuli such as heat and capsaicin. nih.govnih.gov Antagonists of TRPV1 are therefore of significant interest as potential non-opioid analgesics. nih.gov Pharmacophore models of TRPV1 antagonists typically consist of three key features: a polar head, a linker, and a hydrophobic tail, which often includes an aromatic group. nih.govnih.gov

Pyridine-containing compounds have been successfully developed as TRPV1 antagonists. nih.govnih.gov For instance, a series of 2-thio pyridine derivatives were investigated as potent hTRPV1 antagonists, demonstrating that the pyridine scaffold can be effectively utilized in the C-region (hydrophobic tail) of the pharmacophore. nih.govnih.gov In some designs, the pyridine ring itself can form critical interactions within the receptor's binding pocket.

While direct studies on 3,4-dichloro-2-(cyclopentyloxy)pyridine as a TRPV1 antagonist are not prominent, its structure fits the general pharmacophore requirements. The dichloropyridine moiety can serve as the aromatic component, and the cyclopentyloxy group can contribute to the necessary hydrophobic interactions. This makes it a valuable scaffold for synthesizing libraries of compounds to probe the structure-activity relationships of TRPV1 antagonism and to understand the molecular determinants of ligand binding. nih.gov

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. rsc.orgmdpi.comnih.gov The search for Mpro inhibitors has involved screening vast libraries of compounds, including those with heterocyclic scaffolds. news-medical.net

Molecular docking studies have identified pyridine derivatives as potential inhibitors of the SARS-CoV-2 Mpro. nih.govnih.gov These computational studies suggest that the pyridine ring can fit into the active site of the enzyme, forming interactions with key amino acid residues. nih.gov Although many current Mpro inhibitors are peptide-based or covalent, there is a significant effort to discover novel, non-covalent inhibitors with different chemical scaffolds. mdpi.comnews-medical.net The 3,4-dichloro-2-(cyclopentyloxy)pyridine scaffold offers a unique, non-peptidic starting point for designing such inhibitors. Its rigid structure and defined substitution pattern could be used to explore the pockets of the Mpro active site, potentially leading to the discovery of new chemotypes for antiviral therapy. news-medical.netbiorxiv.org

Table 2: Potential Applications of the Dichloropyridine Scaffold in Enzyme Inhibition

| Target Enzyme | Role of Dichloropyridine Scaffold | Example of Related Inhibitor |

|---|---|---|

| PDE4 | Forms key interactions in the active site. | Roflumilast |

| TRPV1 | Acts as an aromatic/hydrophobic component of the pharmacophore. | 2-Thio pyridine derivatives |

| SARS-CoV-2 Mpro | Serves as a non-peptidic core for exploring the active site. | Various computationally-screened pyridine derivatives |

This table summarizes the utility of the core dichloropyridine structure in targeting different enzymes.

Role as Versatile Synthetic Intermediates in Advanced Organic Synthesis

Beyond its direct use as a biological scaffold, 3,4-dichloro-2-(cyclopentyloxy)pyridine is a valuable intermediate in organic synthesis. The reactivity of the pyridine ring, particularly when substituted with halogens, allows for extensive chemical modification. nih.govwikipedia.org

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the displacement of one or both chlorine atoms with a wide variety of nucleophiles, such as amines, thiols, or alkoxides. wikipedia.org This reactivity is fundamental for creating libraries of analogues from a single, common intermediate. For example, starting with 3,4-dichloro-2-(cyclopentyloxy)pyridine, a medicinal chemist can systematically replace the chlorine at the 4-position with different functional groups to probe its effect on biological activity, while keeping the rest of the molecule constant. This approach is central to establishing structure-activity relationships (SAR) during lead optimization.

The synthesis of the parent compound itself likely proceeds from more readily available chlorinated pyridines, such as 2,3,4-trichloropyridine (B1368115), via selective nucleophilic substitution with cyclopentanol (B49286). The differential reactivity of the chlorine atoms on the pyridine ring (positions 2, 3, and 4) allows for controlled and regioselective synthesis. nih.govwikipedia.org

Broader Implications for Pyridine Chemistry in Chemical Biology Research

The diverse research applications of 3,4-dichloro-2-(cyclopentyloxy)pyridine highlight the broader importance of substituted pyridine scaffolds in chemical biology and drug discovery. nih.govrsc.orgrsc.orgajrconline.org The pyridine heterocycle is more than just a bioisostere of a benzene (B151609) ring; the nitrogen atom provides a site for hydrogen bonding, alters the electronic distribution of the ring, and can be protonated under physiological conditions, all of which can be exploited to achieve potent and selective binding to biological targets. rsc.org

The successful use of dichloropyridine-containing molecules like Roflumilast in the clinic provides a strong rationale for the continued exploration of this chemical class. encyclopedia.pubnih.gov Scaffolds such as 3,4-dichloro-2-(cyclopentyloxy)pyridine serve as powerful platforms for:

Generating Chemical Diversity: Acting as versatile building blocks for creating novel compound libraries. nih.govdovepress.com

Developing Tool Compounds: Enabling the synthesis of specific probes to study enzyme mechanisms and validate new drug targets.

Optimizing Drug Candidates: Providing a core structure that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 3,4-Dichloro-2-(cyclopentyloxy)pyridine |

| Roflumilast |

| Rolipram |

| SCH 351591 |

| Apremilast |

| Crisaborole |

| Capsaicin |

| 2,3,4-trichloropyridine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.